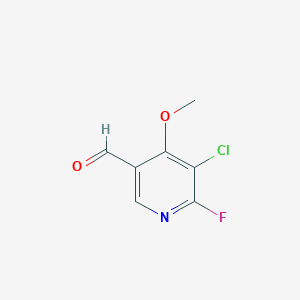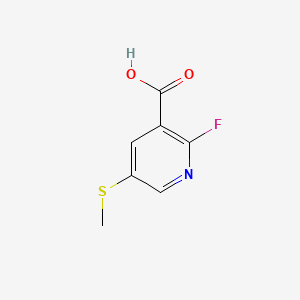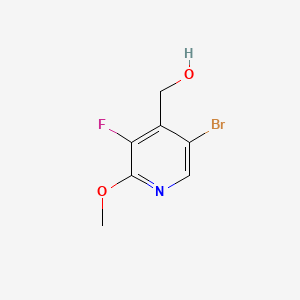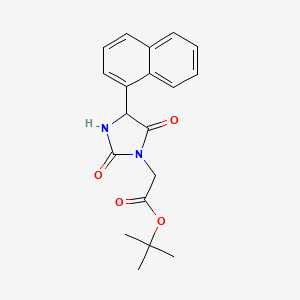
5-Chloro-6-fluoro-4-methoxynicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-fluoro-4-methoxynicotinaldehyde is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of nicotinaldehyde, characterized by the presence of chlorine, fluorine, and methoxy groups on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-4-methoxynicotinaldehyde typically involves multi-step organic reactions. One common method is the halogenation of nicotinaldehyde derivatives, followed by the introduction of the methoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation and methylation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-fluoro-4-methoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace halogen atoms under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Chloro-6-fluoro-4-methoxynicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-fluoro-4-methoxynicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-6-methoxynicotinaldehyde: Similar structure but lacks the fluorine atom.
6-Fluoro-4-methoxynicotinaldehyde: Similar structure but lacks the chlorine atom.
5-Fluoro-6-chloronicotinaldehyde: Similar structure but lacks the methoxy group.
Uniqueness
5-Chloro-6-fluoro-4-methoxynicotinaldehyde is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity
Propiedades
Número CAS |
2007919-33-5 |
|---|---|
Fórmula molecular |
C7H5ClFNO2 |
Peso molecular |
189.57 g/mol |
Nombre IUPAC |
5-chloro-6-fluoro-4-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-6-4(3-11)2-10-7(9)5(6)8/h2-3H,1H3 |
Clave InChI |
OBJWZIPEAKSWIR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC=C1C=O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid](/img/structure/B14030889.png)







